

A Technical Guide to the Discovery and Synthesis of the Tripeptide Tyrosyleutide

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Compound of Interest

Compound Name: Tyrosyleutide hydrochloride

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An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrosyleutide (Tyr-Ser-Leu or YSL) is a tripeptide with promising anti-neoplastic properties, particularly in the context of hepatocellular carcinoma (HCC). Initially discovered through extraction from porcine spleen, its reproducible and scalable production is now achievable through chemical synthesis. This technical guide provides a comprehensive overview of the discovery, synthesis, purification, and characterization of Tyrosyleutide. It further details its mechanism of action, including its impact on critical signaling pathways and presents key quantitative data from preclinical studies. This document is intended to serve as a resource for researchers and professionals involved in the development of novel peptide-based therapeutics.

Discovery and Natural Origin

Tyrosyleutide was first identified as a naturally occurring tripeptide isolated from the spleen of pigs.^[1] This discovery highlighted the potential of endogenous peptides as regulators of cellular processes and as templates for therapeutic drug design. While extraction from a natural source was the initial method of procurement, this approach presents challenges in terms of yield, purity, and scalability for clinical and commercial development. Consequently, chemical synthesis has become the standard for producing Tyrosyleutide for research and pharmaceutical applications.

Chemical Synthesis of Tyroserleutide

The chemical synthesis of Tyroserleutide is most effectively achieved through Solid-Phase Peptide Synthesis (SPPS) utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support, simplifying purification by allowing for the removal of excess reagents and byproducts by simple filtration.

Experimental Protocol: Solid-Phase Synthesis of Tyroserleutide (Tyr-Ser-Leu)

This protocol outlines the manual synthesis of Tyroserleutide on a Rink Amide resin, which upon cleavage yields a C-terminal amide, a common feature in bioactive peptides.

Materials:

- Rink Amide MBHA resin
- Fmoc-L-Leu-OH
- Fmoc-L-Ser(tBu)-OH
- Fmoc-L-Tyr(tBu)-OH
- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure®
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Piperidine, 20% (v/v) in DMF
- Dichloromethane (DCM)
- Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)
- Cold diethyl ether

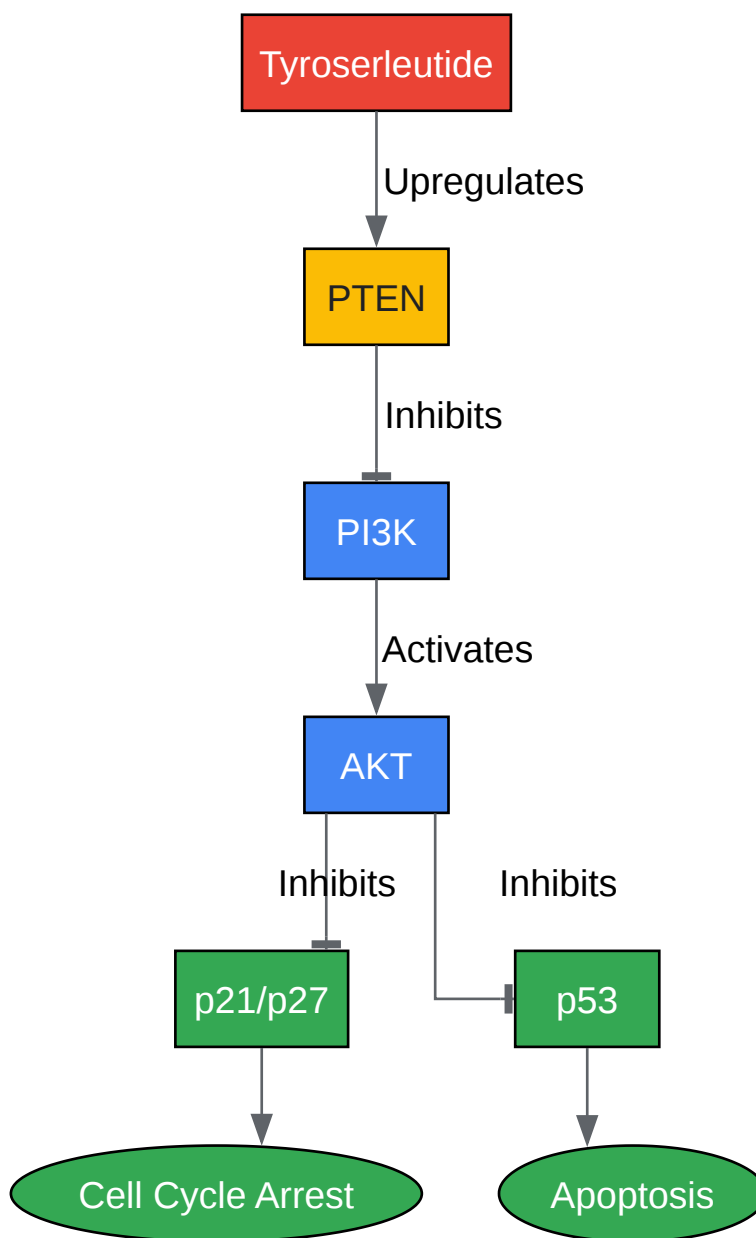
- Solid Phase Peptide Synthesis vessel
- Shaker

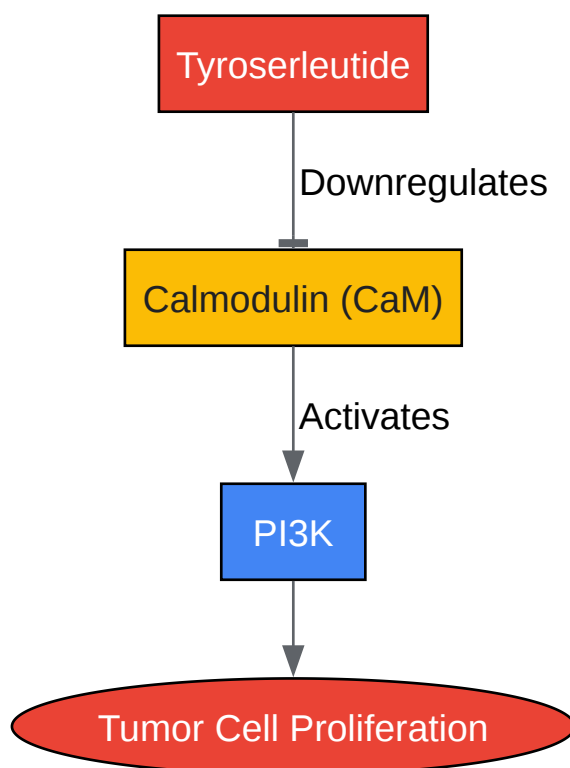
Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the reaction vessel.
- First Amino Acid Coupling (Leucine):
 - Drain the DMF.
 - Activate Fmoc-L-Leu-OH (3 eq) with DIC (3 eq) and OxymaPure® (3 eq) in DMF for 20 minutes.
 - Add the activated amino acid solution to the resin and shake for 2 hours.
 - Wash the resin with DMF (3x) and DCM (3x).
- Fmoc Deprotection:
 - Add 20% piperidine in DMF to the resin and shake for 5 minutes.
 - Drain and repeat the piperidine treatment for 15 minutes.
 - Wash the resin with DMF (5x) and DCM (3x).
- Second Amino Acid Coupling (Serine):
 - Activate Fmoc-L-Ser(tBu)-OH (3 eq) with DIC (3 eq) and OxymaPure® (3 eq) in DMF for 20 minutes.
 - Add the activated amino acid solution to the resin and shake for 2 hours.
 - Wash the resin with DMF (3x) and DCM (3x).
- Fmoc Deprotection: Repeat step 3.
- Third Amino Acid Coupling (Tyrosine):

- Activate Fmoc-L-Tyr(tBu)-OH (3 eq) with DIC (3 eq) and OxymaPure® (3 eq) in DMF for 20 minutes.
- Add the activated amino acid solution to the resin and shake for 2 hours.
- Wash the resin with DMF (3x) and DCM (3x).
- Final Fmoc Deprotection: Repeat step 3.
- Cleavage and Deprotection:
 - Wash the resin with DCM (5x) and dry under vacuum.
 - Add the cleavage cocktail to the resin and shake for 2-3 hours.
 - Filter the resin and collect the filtrate.
 - Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x).
 - Dry the crude peptide pellet under vacuum.

Workflow for Synthesis and Purification





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References

- 1. Effects of Tyroserleutide on phosphatidylinositol 3'-kinase/AKT pathway in human hepatocellular carcinoma cell - PubMed [pubmed.ncbi.nlm.nih.gov]
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